![molecular formula C14H21NOS B14329975 1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine CAS No. 105602-17-3](/img/structure/B14329975.png)
1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine is an organic compound that features a piperidine ring substituted with a 2-[(2-methoxyphenyl)sulfanyl]ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine typically involves the reaction of 2-methoxyphenylthiol with an appropriate piperidine derivative. One common method is the nucleophilic substitution reaction where 2-methoxyphenylthiol reacts with 1-(2-chloroethyl)piperidine under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding thiols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-{2-[(2-Hydroxyphenyl)sulfanyl]ethyl}piperidine
- 1-{2-[(2-Chlorophenyl)sulfanyl]ethyl}piperidine
- 1-{2-[(2-Nitrophenyl)sulfanyl]ethyl}piperidine
Uniqueness
1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites.
Eigenschaften
CAS-Nummer |
105602-17-3 |
|---|---|
Molekularformel |
C14H21NOS |
Molekulargewicht |
251.39 g/mol |
IUPAC-Name |
1-[2-(2-methoxyphenyl)sulfanylethyl]piperidine |
InChI |
InChI=1S/C14H21NOS/c1-16-13-7-3-4-8-14(13)17-12-11-15-9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-12H2,1H3 |
InChI-Schlüssel |
ZDODRHODGVOXOK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1SCCN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Chloro-3-[(propan-2-yl)sulfanyl]propane](/img/structure/B14329902.png)
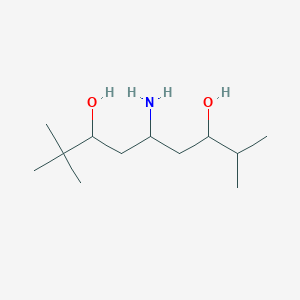

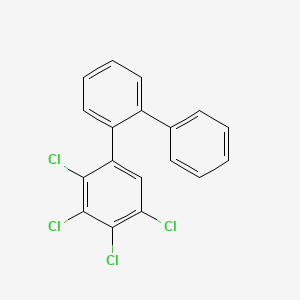
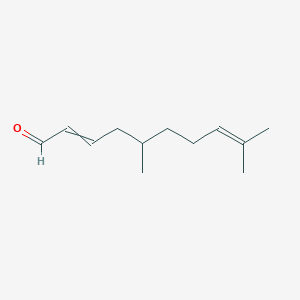
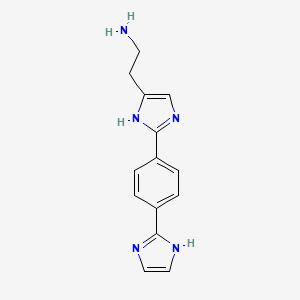


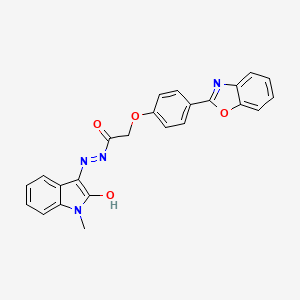
![2,2'-Oxybis[N-(2-methoxyethyl)acetamide]](/img/structure/B14329968.png)
![N,N'-[Methylenedi(4,1-phenylene)]bis(3-aminobenzamide)](/img/structure/B14329981.png)


